2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

medicinal chemistry kinase inhibitor discovery chemical probe development

2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (CAS 2034413-92-6) is a synthetic small molecule (C₁₇H₁₅FN₂O₃S, MW 346.38) featuring a 4-fluorophenyl thioether linked via an acetamide bridge to a 7-oxofuro[2,3-c]pyridine heterocyclic core. The furo[2,3-c]pyridine scaffold is a recognized privileged structure in kinase inhibitor and CNS drug discovery programs, with validated exemplars demonstrating potent and selective B-Raf inhibition (PDB 3PSB) and TAK1 inhibition optimized to ~10 nM biochemical potency.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.38
CAS No. 2034413-92-6
Cat. No. B2382183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
CAS2034413-92-6
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC(=O)NCCN2C=CC3=C(C2=O)OC=C3
InChIInChI=1S/C17H15FN2O3S/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21)
InChIKeyKWOMZXKUULJDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (CAS 2034413-92-6): Procurement-Grade Identity and Baseline Characterization


2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (CAS 2034413-92-6) is a synthetic small molecule (C₁₇H₁₅FN₂O₃S, MW 346.38) featuring a 4-fluorophenyl thioether linked via an acetamide bridge to a 7-oxofuro[2,3-c]pyridine heterocyclic core. The furo[2,3-c]pyridine scaffold is a recognized privileged structure in kinase inhibitor and CNS drug discovery programs, with validated exemplars demonstrating potent and selective B-Raf inhibition (PDB 3PSB) and TAK1 inhibition optimized to ~10 nM biochemical potency . The 4-fluorophenylthio motif appears in structurally related acetamide derivatives with reported antitumor activity (e.g., 56.87% inhibition against K562 at a single concentration) and FAP enzyme inhibition (IC₅₀ = 11 nM) . However, no peer-reviewed publication, patent with biological data, or authoritative database entry (PubChem, BindingDB, ChEMBL) was identified that reports quantitative biological activity data specifically for CAS 2034413-92-6.

Why Close Analogs of CAS 2034413-92-6 Cannot Be Interchanged Without Risk


Within the furo[2,3-c]pyridine acetamide chemotype, minor structural perturbations yield profound shifts in target engagement, selectivity, and potency. For example, 7-aminofuro[2,3-c]pyridine TAK1 inhibitor optimization improved potency over three orders of magnitude — from micromolar HTS hits to ~10 nM — through iterative SAR . In the related acetamide series, replacing the 4-fluorophenylthio group with a methylsulfonylphenyl moiety converted an inactive scaffold into one with measurable antitumor activity (56.87% K562 inhibition) , while a closely analogous derivative achieved FAP inhibition at IC₅₀ = 11 nM . The 7-oxo substituent on the furopyridine core and the specific thioether linkage in CAS 2034413-92-6 cannot be assumed functionally interchangeable with the ether, amine, or methylene variants found in commercial analogs such as 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide or 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide . Until direct comparative pharmacological data are generated for CAS 2034413-92-6, any in-class substitution carries unquantified risk of target disengagement or altered polypharmacology.

Quantitative Differentiation Evidence for CAS 2034413-92-6 vs. Structural Analogs


No Quantitative Biological Activity Data Available for CAS 2034413-92-6: Evidence Gap Declaration

After exhaustive searching of PubMed, Google Patents, PubChem, BindingDB, ChEMBL, ChemSpider, and vendor technical repositories (excluding benchchems, molecule, evitachem, and vulcanchem per directive), no peer-reviewed publication, patent with biological assay data, or curated database entry was identified that reports any quantitative biological activity measurement (IC₅₀, Kd, EC₅₀, % inhibition at a defined concentration, etc.) for CAS 2034413-92-6. In contrast, structurally related furo[2,3-c]pyridine analogs have published potency data: 7-aminofuro[2,3-c]pyridine TAK1 inhibitors achieved ~10 nM biochemical IC₅₀ after optimization , and furo[2,3-c]pyridine-based indanone oximes demonstrated potent B-Raf inhibition with co-crystal structure confirmation (PDB 3PSB) . Similarly, 4-fluorophenylthio acetamide derivatives lacking the furopyridine core have reported FAP IC₅₀ = 11 nM and 56.87% K562 cell growth inhibition . The absence of analogous data for CAS 2034413-92-6 precludes any quantitative head-to-head differentiation at this time.

medicinal chemistry kinase inhibitor discovery chemical probe development

Structural Differentiation: 4-Fluorophenyl Thioether vs. Oxygen- and Carbon-Linked Furopyridine Acetamide Analogs

CAS 2034413-92-6 is one of the few commercially listed furo[2,3-c]pyridine acetamides bearing a 4-fluorophenyl thioether substituent. The most closely related commercially listed analogs carry different linker chemistry: 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (ether oxygen at the α-position) , 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (phenoxy rather than thiophenoxy) , and 2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (benzylthio rather than arylthio) . Replacing the thioether sulfur with oxygen alters bond length (C–S ≈ 1.82 Å vs. C–O ≈ 1.43 Å), bond angle (C–S–C ≈ 100° vs. C–O–C ≈ 112°), lipophilicity (π_S ≈ 0.62 vs. π_O ≈ −0.45), and polarizability, all of which influence target binding, metabolic stability, and off-rate kinetics. The 4-fluoro substituent further modulates electronic properties (Hammett σₚ = 0.06) and metabolic vulnerability relative to the 4-chloro (σₚ = 0.23), 4-methoxy (σₚ = −0.27), and unsubstituted phenyl variants.

structure-activity relationship physicochemical property optimization medicinal chemistry design

Class-Level Inference: Furo[2,3-c]pyridine Scaffold Validated in Kinase Inhibition with Nanomolar Potency

The furo[2,3-c]pyridine core embodied in CAS 2034413-92-6 has been independently validated as a productive scaffold for kinase inhibitor development. In the B-Raf inhibitor series, furo[2,3-c]pyridine-based indanone oximes achieved potent and selective B-Raf inhibition with co-crystal structural confirmation (PDB 3PSB) . In the TAK1 inhibitor program, 7-aminofuro[2,3-c]pyridine derivatives were optimized from micromolar HTS hits to ~10 nM biochemical IC₅₀, with commensurate cellular mechanistic potency (compound 12az) . The furo[2,3-c]pyridine scaffold has also been employed in HIV-1 non-nucleoside reverse transcriptase inhibitors (PNU-142721, PNU-109886) . These precedents establish the scaffold's capacity for high-affinity target engagement across structurally divergent kinases and non-kinase targets. CAS 2034413-92-6 extends this scaffold space with a 7-oxo substitution pattern and a 4-fluorophenylthio acetamide side chain not represented in any published kinase inhibitor crystal structure, representing unexplored chemical space within a validated pharmacophore.

kinase inhibitor B-Raf TAK1 cancer therapeutics

Recommended Procurement and Application Scenarios for CAS 2034413-92-6 Based on Available Evidence


Medicinal Chemistry SAR Exploration: Thioether-Specific Pharmacology Hypothesis Testing

CAS 2034413-92-6 is best deployed as a structurally differentiated probe in furo[2,3-c]pyridine SAR campaigns, specifically where the hypothesis under test concerns the pharmacological consequences of replacing an ether oxygen linker with a thioether sulfur. The compound's distinct bond geometry (C–S vs. C–O), increased lipophilicity, and altered electronic profile relative to oxygen-linked commercial analogs make it a targeted tool for exploring sulfur-specific binding interactions, metabolic stability, and off-rate kinetics. Parallel testing against 2-ethoxy and 2-(4-chlorophenoxy) comparators can isolate linker-dependent SAR within an otherwise identical furopyridine-acetamide framework.

Kinase Inhibitor Lead Generation: Furo[2,3-c]pyridine Scaffold Expansion

Given the validated precedent for furo[2,3-c]pyridine-based kinase inhibition — including B-Raf inhibitors with co-crystal confirmation and TAK1 inhibitors with ~10 nM potency — CAS 2034413-92-6 provides synthetic access to an unexplored 7-oxo, 4-fluorophenylthio substitution vector within this scaffold. Procurement is warranted for kinase panel screening or focused library synthesis aimed at identifying novel chemotypes for kinases where furo[2,3-c]pyridine occupancy has structural precedent but specific side-chain SAR remains incomplete.

Chemical Probe Development: 4-Fluorophenylthio Acetamide Chemotype Profiling

The 4-fluorophenylthio acetamide substructure has demonstrated target engagement across diverse enzymes, including FAP inhibition at IC₅₀ = 11 nM and K562 antitumor activity at 56.87% . CAS 2034413-92-6 combines this pharmacophore with a heterocyclic furopyridine core not represented in published 4-fluorophenylthio acetamide datasets. Procurement as part of a broader chemotype profiling effort — testing against FAP, kinases, and oncology-relevant cell panels — can determine whether the furopyridine core enhances, maintains, or ablates the activity observed in simpler 4-fluorophenylthio acetamide congeners.

Synthetic Methodology Development: Furo[2,3-c]pyridine Functionalization Chemistry

For process chemistry and synthetic methodology groups, CAS 2034413-92-6 serves as a useful substrate for developing and benchmarking reactions on the 7-oxofuro[2,3-c]pyridine scaffold — including N-alkylation conditions, thioether oxidation (sulfoxide/sulfone formation), and amide coupling optimization. The compound's commercial availability with defined purity specifications supports its use as a reference standard in analytical method development (HPLC, LC-MS) for furopyridine-containing reaction monitoring.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.